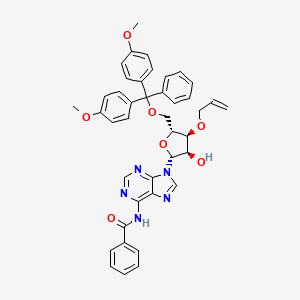
Methyl 4-bromo-2-phenylquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2-phenylquinoline-8-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a phenyl group at the 2nd position, and a carboxylate ester group at the 8th position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2-phenylquinoline-8-carboxylate typically involves the following steps:
Phenylation: The phenyl group can be introduced at the 2nd position of the quinoline ring through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Esterification: The carboxylate ester group at the 8th position can be introduced through esterification of the corresponding carboxylic acid using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the bromine atom can lead to the formation of the hydrogenated quinoline derivative.
Substitution: The bromine atom at the 4th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols and hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-bromo-2-phenylquinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-2-phenylquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
- Methyl 4-chloro-2-phenylquinoline-8-carboxylate
- Methyl 4-fluoro-2-phenylquinoline-8-carboxylate
- Methyl 4-iodo-2-phenylquinoline-8-carboxylate
Comparison:
- Bromine vs. Chlorine/Fluorine/Iodine: The presence of different halogen atoms at the 4th position can significantly affect the compound’s reactivity, biological activity, and electronic properties. Bromine, being larger and less electronegative than chlorine and fluorine, may result in different binding affinities and reaction rates.
- Phenyl Group: The phenyl group at the 2nd position provides steric hindrance and electronic effects that can influence the compound’s overall reactivity and stability.
- Carboxylate Ester Group: The ester group at the 8th position is crucial for the compound’s solubility and potential interactions with biological targets.
Methyl 4-bromo-2-phenylquinoline-8-carboxylate stands out due to its unique combination of substituents, which confer specific chemical and biological properties that are distinct from its analogues.
Propriétés
Numéro CAS |
651311-52-3 |
|---|---|
Formule moléculaire |
C17H12BrNO2 |
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
methyl 4-bromo-2-phenylquinoline-8-carboxylate |
InChI |
InChI=1S/C17H12BrNO2/c1-21-17(20)13-9-5-8-12-14(18)10-15(19-16(12)13)11-6-3-2-4-7-11/h2-10H,1H3 |
Clé InChI |
OXCWZPKDSRJDDU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1N=C(C=C2Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)



![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)
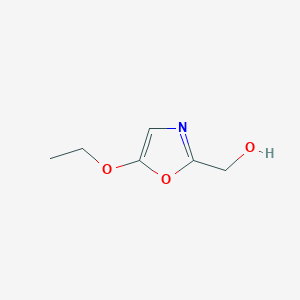
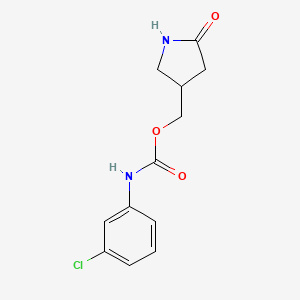
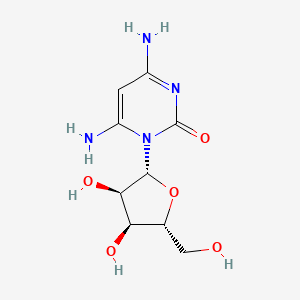

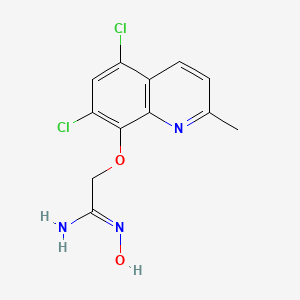
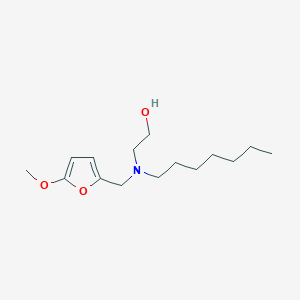
![bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B12901595.png)
